Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether
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Overview
Description
Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether is an organic compound characterized by its complex structure, which includes a quinoline ring substituted with a trifluoromethyl group and a sulfanyl linkage to a phenyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Ether Formation: The final step involves the etherification of the phenol group with methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biological studies to investigate the role of quinoline derivatives in biological systems. Medicine: Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the quinoline ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Methyl 4-{[8-methyl-2-quinolinyl]sulfanyl}phenyl ether: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.
Methyl 4-{[4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether: The position of the trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets.
Uniqueness: Methyl 4-{[8-methyl-4-(trifluoromethyl)-2-quinolinyl]sulfanyl}phenyl ether is unique due to the combination of the trifluoromethyl group and the sulfanyl linkage, which can impart distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-8-methyl-4-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NOS/c1-11-4-3-5-14-15(18(19,20)21)10-16(22-17(11)14)24-13-8-6-12(23-2)7-9-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAOEIGNYAAYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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